5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring with a hydroxyl group at the 5-position, a methyl group at the 1-position, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-5-aminopyrazole with an appropriate carboxylating agent under controlled conditions. For instance, the reaction can be carried out using carbon dioxide in the presence of a base to form the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 5-oxo-1-methyl-1H-pyrazole-3-carboxamide.
Reduction: Formation of 5-hydroxy-1-methyl-1H-pyrazole-3-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and carboxamide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-hydroxy-1H-pyrazole: Similar structure but lacks the carboxamide group.
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxamide group.
Uniqueness
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methyl-3-oxo-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(9)2-3(7-8)5(6)10/h2,7H,1H3,(H2,6,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYJNKPRMXCEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256524 |
Source
|
Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51985-96-7 |
Source
|
Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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